molecular formula C19H18ClN3O6S B253806 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide

2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide

カタログ番号 B253806
分子量: 451.9 g/mol
InChIキー: PDDVBBAACNAXIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies.

作用機序

2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, such as the PI3K-AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to decreased proliferation and survival of B cells.
Biochemical and physiological effects:
2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cell malignancies. In addition, 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide has also been shown to have minimal effects on T-cell function, which may reduce the risk of immunosuppression.

実験室実験の利点と制限

One advantage of 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide is its selectivity for BTK, which may reduce the risk of off-target effects. 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide has been shown to have limited activity against certain BTK mutations, which may limit its efficacy in some patients.

将来の方向性

Future research on 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide could focus on its potential use in combination with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. In addition, further studies could investigate the efficacy of 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide in patients with B-cell malignancies who have failed other therapies. Finally, studies could investigate the potential use of 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide in other BTK-mediated diseases, such as autoimmune disorders.

合成法

2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide can be synthesized using a multi-step process that involves the coupling of 2-chloro-5-nitrobenzoic acid with 4-(2-furoyl)-1-piperazinecarboxylic acid, followed by reduction of the nitro group to amino group and subsequent cyclization with isothiocyanate to form the isothiazolidinone ring. The final step involves oxidation of the sulfur atom to the dioxide form.

科学的研究の応用

2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have demonstrated that 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide effectively inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. 2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

特性

製品名

2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide

分子式

C19H18ClN3O6S

分子量

451.9 g/mol

IUPAC名

2-[2-chloro-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one

InChI

InChI=1S/C19H18ClN3O6S/c20-14-4-3-13(12-15(14)23-17(24)5-11-30(23,27)28)18(25)21-6-8-22(9-7-21)19(26)16-2-1-10-29-16/h1-4,10,12H,5-9,11H2

InChIキー

PDDVBBAACNAXIP-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl

正規SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。